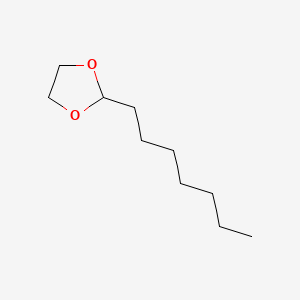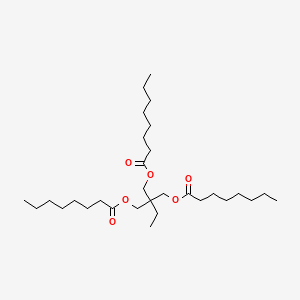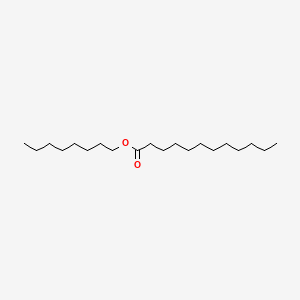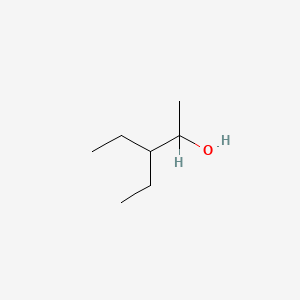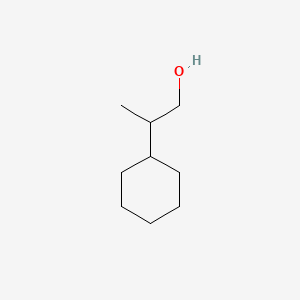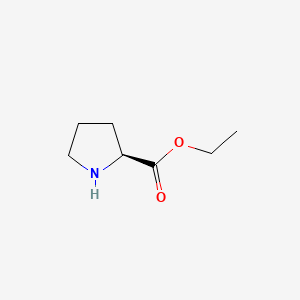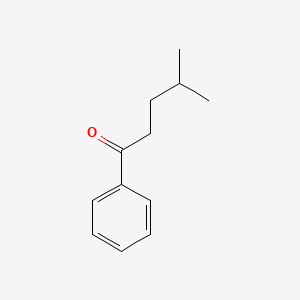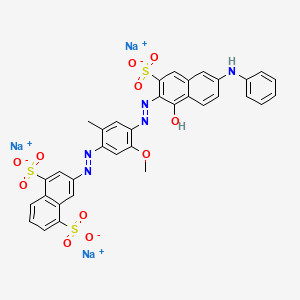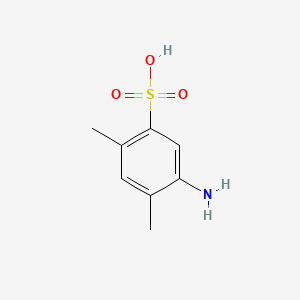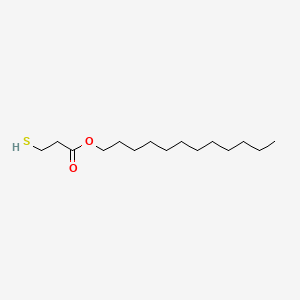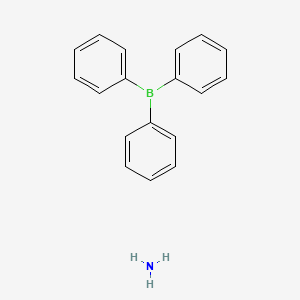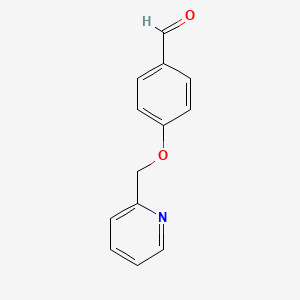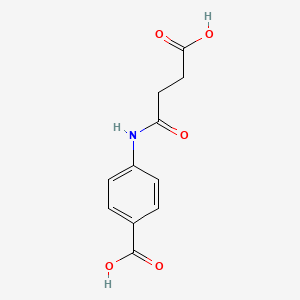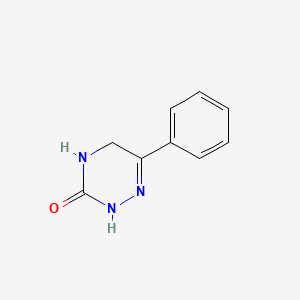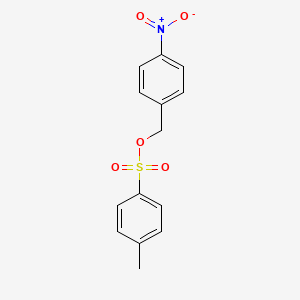
p-Nitrobenzyl tosylate
概要
説明
P-Nitrobenzyl tosylate is a chemical compound used in various applications. It is used to protect carboxylic acid functionalities during the synthesis of cephalosporin derived antibiotics . The deprotection usually involves catalytic zinc in organic solvents .
Molecular Structure Analysis
The molecular structure of p-Nitrobenzyl tosylate is complex and its analysis requires advanced techniques. The positions of the effective amino acid substitutions have been identified in a pNB esterase structural model developed based on its homology to acetylcholinesterase and triacylglycerol lipase .Chemical Reactions Analysis
P-Nitrobenzyl tosylate undergoes various chemical reactions. For instance, it has been found that p-nitrobenzyl esters of a group of aromatic sulfonic acids photodissociate to eliminate parent sulfonic acids .科学的研究の応用
Chromogenic Substrate in Enzyme Assays
p-Nitrobenzyl p-toluenesulfonyl-L-arginine, a derivative of p-nitrobenzyl tosylate, is utilized as a chromogenic substrate in enzyme assays. It is hydrolyzed by enzymes like thrombin, plasmin, and trypsin, resulting in the formation of p-nitrobenzyl alcohol and tosyl-L-arginine. The absorbance of the formed p-nitrobenzyl alcohol is measured, facilitating the assay of enzymatic activities in biological samples (Plaut, 1978).
Cationic Curing of Polymer Coatings
p-Nitrobenzyl tosylate has been evaluated as a thermal source of p-toluenesulfonic acid in the cationic curing of polymers. This process is significant in polymer chemistry, particularly in the development of coatings and material finishes, where controlled release of acids can aid in the curing process (Cameron & Fréchet, 1991).
Prodrug and Controlled Release Applications
The compound is instrumental in the development of 'caged' compounds, where a biologically active molecule is protected and then released upon specific triggers, such as light exposure. This application is vital in drug delivery systems and in probing the dynamics of cellular processes. For example, caged ATP has been synthesized using 2-nitrobenzyl derivatives, enabling in situ generation of ATP, which is essential for various biological studies (McCray et al., 1980).
Enzyme Engineering and Biocatalysis
Directed evolution studies have used p-nitrobenzyl esters, including those derived from p-nitrobenzyl tosylate, to enhance the activity of enzymes in non-aqueous environments, which is crucial for industrial applications like biocatalysis. Such studies have led to significant improvements in enzyme performance under conditions not optimized in nature (Moore & Arnold, 1996).
Photocleavage for Biomedical Applications
p-Nitrobenzyl tosylate derivatives have been studied for their photolability, which is a critical property for the controlled release in drug delivery systems. The ability to undergo rapid photocleavage makes these derivatives suitable for applications in creating photolabile prodrugs or formulation particles for various biomedical purposes (Kim & Diamond, 2006).
Enzyme-Assisted Synthesis of Antibiotics
The Bacillus subtilis pnbA gene encoding p-nitrobenzyl esterase, which catalyzes the hydrolysis of beta-lactam antibiotic p-nitrobenzyl esters, has been cloned and expressed. This enzyme is crucial in the synthesis of clinically important antibiotics, demonstrating the utility of p-nitrobenzyl tosylate derivatives in pharmaceutical manufacturing (Zock et al., 1994).
Safety And Hazards
P-Nitrobenzyl tosylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
将来の方向性
特性
IUPAC Name |
(4-nitrophenyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-11-2-8-14(9-3-11)21(18,19)20-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKWWMLNUQOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063480 | |
| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrobenzyl tosylate | |
CAS RN |
4450-68-4 | |
| Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4450-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrobenzyl tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004450684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



